

Spectroscopic Analysis of Cyclohexyl Cinnamate: A Technical Guide

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Compound of Interest

Compound Name: Cyclohexyl cinnamate

Cat. No.: B1588606

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Introduction

Cyclohexyl cinnamate is an organic compound with applications in the fragrance and flavor industries. As with any chemical entity in research and development, particularly in the context of drug development, thorough structural elucidation and characterization are paramount. This technical guide provides an in-depth overview of the key spectroscopic data for **Cyclohexyl cinnamate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also presented to aid researchers in their analytical workflows.

Data Presentation

The following tables summarize the key spectroscopic data for **Cyclohexyl cinnamate**. The NMR data presented is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Cyclohexyl Cinnamate**

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|----------------------------|
| 7.68 | d | 1H | Vinyl H |
| 7.52 | m | 2H | Aromatic H |
| 7.38 | m | 3H | Aromatic H |
| 6.42 | d | 1H | Vinyl H |
| 4.88 | m | 1H | O-CH (cyclohexyl) |
| 1.85 - 1.25 | m | 10H | Cyclohexyl CH ₂ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). d = doublet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Cyclohexyl Cinnamate**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|----------------------------|
| 166.5 | C=O (ester) |
| 144.8 | Vinyl C |
| 134.3 | Aromatic C (quaternary) |
| 130.5 | Aromatic CH |
| 128.9 | Aromatic CH |
| 128.1 | Aromatic CH |
| 118.2 | Vinyl C |
| 72.8 | O-CH (cyclohexyl) |
| 31.6 | Cyclohexyl CH ₂ |
| 25.4 | Cyclohexyl CH ₂ |
| 23.7 | Cyclohexyl CH ₂ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for **Cyclohexyl Cinnamate**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------|
| 3060 | Medium | Aromatic C-H stretch |
| 2935, 2858 | Strong | Aliphatic C-H stretch |
| 1715 | Strong | C=O stretch (ester) |
| 1638 | Strong | C=C stretch (alkene) |
| 1450, 1500 | Medium | Aromatic C=C stretch |
| 1170 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data for **Cyclohexyl Cinnamate**[\[1\]](#)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 230 | <10 | [M] ⁺ (Molecular Ion) |
| 148 | 40.63 | [M - C ₆ H ₁₀] ⁺ |
| 131 | 99.99 | [C ₉ H ₇ O] ⁺ (Cinnamoyl cation) |
| 103 | 45.47 | [C ₈ H ₇] ⁺ (Styryl cation) |
| 77 | 34.01 | [C ₆ H ₅] ⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of **Cyclohexyl cinnamate** for ^1H NMR (or 50-100 mg for ^{13}C NMR) into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
 - Introduce the sample into the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H NMR; $\delta = 77.16$ ppm for ^{13}C NMR) or an internal standard such as tetramethylsilane (TMS).

2. Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid **Cyclohexyl cinnamate** or a small amount of the solid directly onto the center of the ATR crystal.
 - Lower the ATR press arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .
 - After analysis, clean the ATR crystal thoroughly.

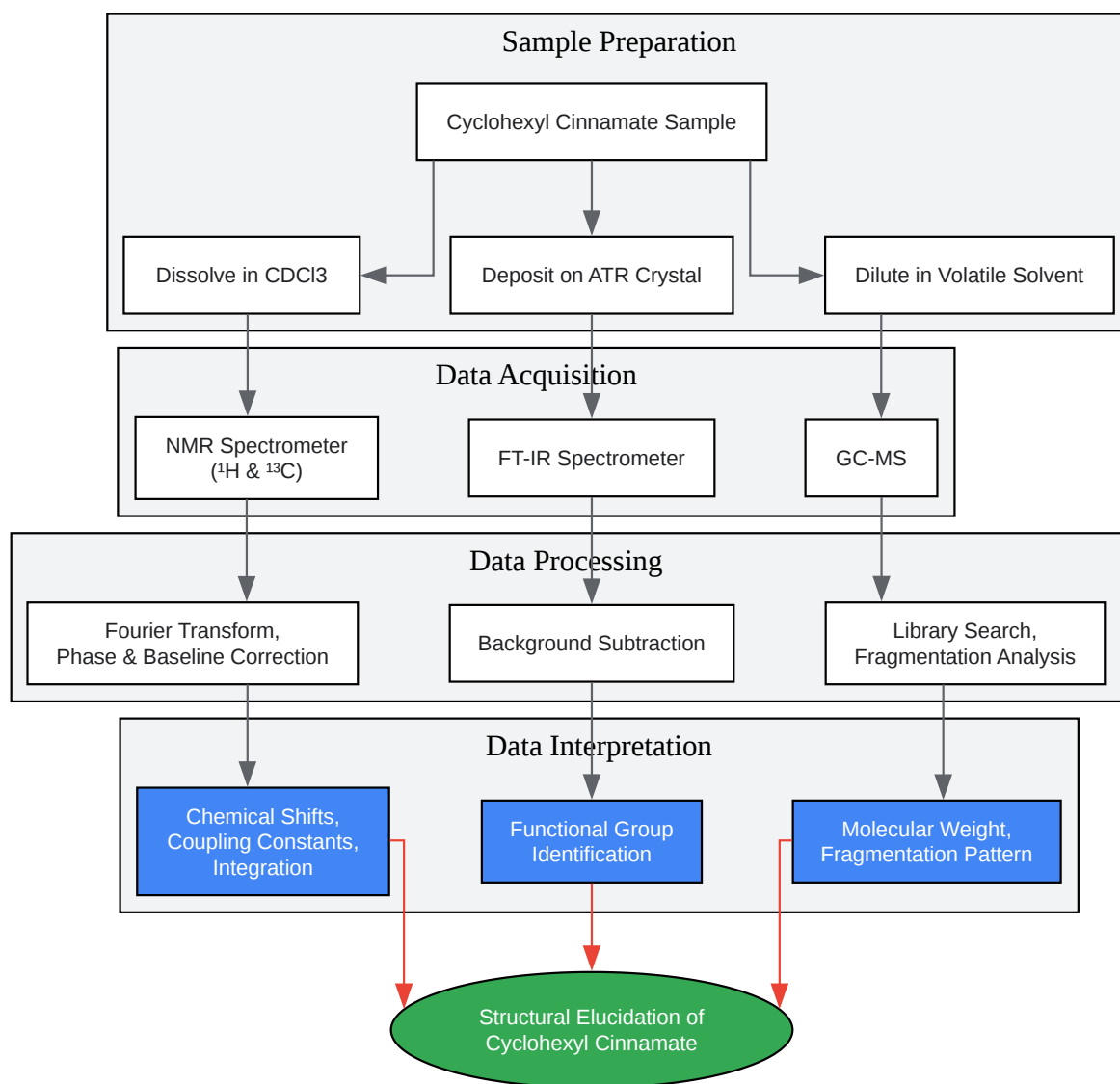
3. Mass Spectrometry (MS)

- Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
 - Prepare a dilute solution of **Cyclohexyl cinnamate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - Inject a small volume (typically 1 μL) of the solution into the GC inlet.
 - The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - The separated components elute from the column and enter the mass spectrometer ion source.
- Data Acquisition (Electron Ionization - EI):

- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- A mass spectrum is generated by plotting the relative ion abundance against the m/z ratio.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **Cyclohexyl cinnamate**.



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Caption: Workflow for the spectroscopic analysis of **Cyclohexyl cinnamate**.

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References

- 1. Cyclohexyl cinnamate | C₁₅H₁₈O₂ | CID 5357153 - PubChem [pubchem.ncbi.nlm.nih.gov]
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